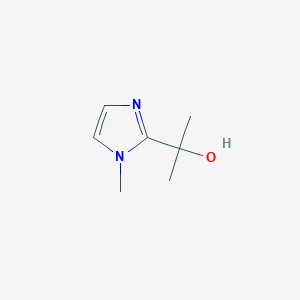

2-(1-methyl-1H-imidazol-2-yl)propan-2-ol

Description

2-(1-Methyl-1H-imidazol-2-yl)propan-2-ol is a tertiary alcohol functionalized with a methyl-substituted imidazole ring. This compound belongs to a broader class of imidazole derivatives, which are widely studied for their pharmacological, catalytic, and material science applications.

Properties

IUPAC Name |

2-(1-methylimidazol-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,10)6-8-4-5-9(6)3/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXMJCYZZXTVQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CN1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-2-yl)propan-2-ol typically involves the reaction of 1-methylimidazole with acetone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-(1-methyl-1H-imidazol-2-yl)propan-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)propan-2-ol involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This compound can also interact with cellular membranes, altering their permeability and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Key Observations :

- Core Modifications : Fusing the imidazole to a dihydroperimidine ring (as in 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine) drastically alters solubility and crystal packing behavior. The NH group's position in the imidazole vs. aromatic system influences hydrogen-bonding networks .

- Synthetic Complexity : Compounds with biphenyl or benzimidazole cores (e.g., and ) require multi-step syntheses, including cross-coupling reactions, highlighting the trade-off between structural complexity and functional versatility .

Physicochemical Properties

- Solubility: Methanol insolubility is common among imidazole derivatives (e.g., dihydroperimidine analogs), but substituents like propan-2-ol or nitro groups can modulate this. For instance, the nitro derivative’s polarity may enhance water solubility .

- Hydrogen Bonding: The propan-2-ol group in 2-(1-methyl-1H-imidazol-2-yl)propan-2-ol can act as both a donor and acceptor, facilitating crystal lattice stabilization. Analogous structures, such as 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, exhibit C–H⋯C and O–H⋯N interactions in their crystal structures .

Biological Activity

2-(1-methyl-1H-imidazol-2-yl)propan-2-ol, an imidazole derivative, has garnered attention due to its diverse biological activities. Imidazole compounds are known for their roles in various biochemical processes and therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, highlighting significant findings from research studies and case analyses.

The compound's structure is characterized by the imidazole ring, which is integral to its biological function. Imidazole derivatives often exhibit a broad spectrum of biological activities due to their ability to interact with various biological targets.

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits potent activity against various pathogens, including fungi and bacteria. For instance, studies have shown that related imidazole compounds possess significant antifungal activity against Candida albicans, a common cause of nosocomial infections. The minimum inhibitory concentration (MIC) values reported for these compounds suggest that they are more effective than traditional antifungal agents like fluconazole .

Anticancer Properties

The anticancer potential of imidazole derivatives has been a focal point in recent pharmacological research. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly lung adenocarcinoma (A549) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division .

Table 1: Anticancer Activity of this compound

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (lung cancer) | 10 | Induces apoptosis |

| Study B | HCT116 (colon cancer) | 15 | G2/M phase arrest |

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives have also been documented. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

- Case Study on Antifungal Efficacy : A study evaluated the effectiveness of this compound against resistant strains of Candida. Results indicated a significant reduction in fungal load compared to untreated controls.

- Cancer Cell Line Studies : In a comparative analysis with standard chemotherapeutics like cisplatin, this compound showed comparable or superior cytotoxicity against A549 cells, suggesting its potential as an adjunct therapy in lung cancer treatment.

- Inflammation Models : In vivo models demonstrated that administration of this compound reduced edema and inflammatory markers in response to irritants, indicating its potential utility in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.